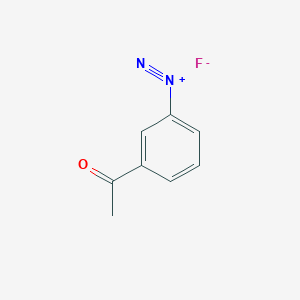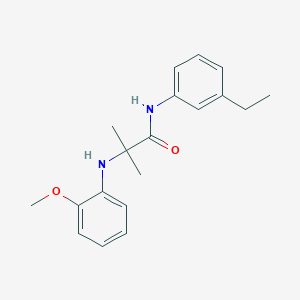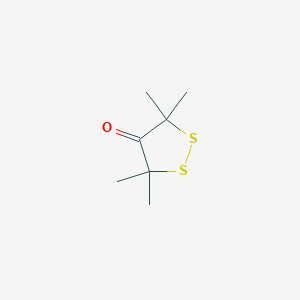
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one is an organic compound with the molecular formula C7H12OS2 It is a sulfur-containing heterocycle, specifically a dithiolane, which is characterized by a five-membered ring with two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyl-1,2-dithiolan-4-one typically involves the reaction of 2,2,4,4-tetramethyl-1,3-dithiane with an oxidizing agent. One common method is the oxidation of 2,2,4,4-tetramethyl-1,3-dithiane using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding dithiolane.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolane derivatives.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Scientific Research Applications
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethyl-1,2-dithiolan-4-one involves its ability to interact with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but its sulfur-containing structure is believed to play a key role in its activity.
Comparison with Similar Compounds
Similar Compounds
3,3,5,5-Tetramethyl-1,3-dioxolan-2-one: A similar compound with an oxygen atom in place of one of the sulfur atoms.
3,3,5,5-Tetramethyl-1,2-dioxaphospholane: Another related compound with a phosphorus atom in the ring.
Uniqueness
3,3,5,5-Tetramethyl-1,2-dithiolan-4-one is unique due to its sulfur-containing ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
92350-67-9 |
|---|---|
Molecular Formula |
C7H12OS2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
3,3,5,5-tetramethyldithiolan-4-one |
InChI |
InChI=1S/C7H12OS2/c1-6(2)5(8)7(3,4)10-9-6/h1-4H3 |
InChI Key |
FQFRYILZLSQTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(SS1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


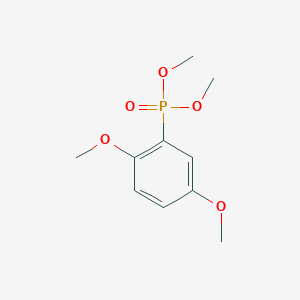
![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)


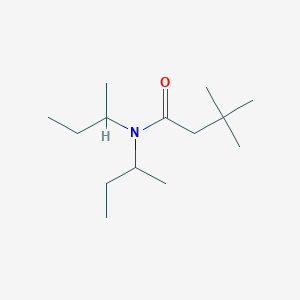

![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
![2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14349440.png)
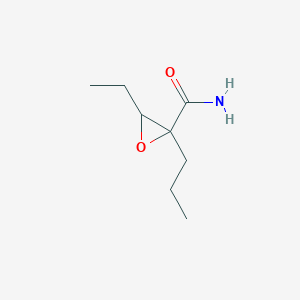
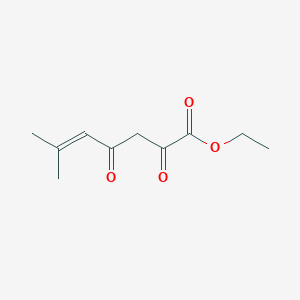
![6-Cyclohexylpyrazolo[1,5-a]pyrimidine](/img/structure/B14349446.png)

